Cas no 926204-93-5 (2-1-(cyclopropylamino)propylphenol)

2-1-(cyclopropylamino)propylphenol 化学的及び物理的性質
名前と識別子
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- Phenol, 2-[1-(cyclopropylamino)propyl]-
- 2-1-(cyclopropylamino)propylphenol
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- インチ: 1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3
- InChIKey: MBNFAQMFASWZBW-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC=C1C(NC1CC1)CC
2-1-(cyclopropylamino)propylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164119-10.0g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-164119-5000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 5000mg |
$1199.0 | 2023-09-22 | ||
Enamine | EN300-164119-10000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 10000mg |
$1778.0 | 2023-09-22 | ||
Enamine | EN300-164119-2500mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 2500mg |
$810.0 | 2023-09-22 | ||
Enamine | EN300-164119-1000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 1000mg |
$414.0 | 2023-09-22 | ||
Enamine | EN300-164119-5.0g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-164119-0.5g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-164119-500mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 500mg |
$397.0 | 2023-09-22 | ||
Enamine | EN300-164119-250mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 250mg |
$381.0 | 2023-09-22 | ||
Enamine | EN300-164119-100mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 100mg |
$364.0 | 2023-09-22 |
2-1-(cyclopropylamino)propylphenol 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
2-1-(cyclopropylamino)propylphenolに関する追加情報
Introduction to 2-1-(cyclopropylamino)propylphenol (CAS No. 926204-93-5)
2-1-(cyclopropylamino)propylphenol, identified by its Chemical Abstracts Service (CAS) number 926204-93-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic hydroxyl group linked to an amine-substituted propyl chain with a cyclopropyl moiety, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of both aromatic and heterocyclic functionalities makes it a versatile candidate for further chemical modifications and biological evaluations.
The structural motif of 2-1-(cyclopropylamino)propylphenol is characterized by its ability to engage in multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and polar dipole-dipole interactions. These properties are particularly relevant in the context of designing molecular recognition systems, such as ligands for enzyme inhibition or receptors for targeted drug delivery. The cyclopropyl group, in particular, introduces steric constraints that can influence the compound's conformational flexibility and binding affinity, making it a valuable structural element in medicinal chemistry.
In recent years, there has been growing interest in the development of novel phenolic derivatives as bioactive molecules. Phenols are well-known for their antioxidant properties and have been extensively studied for their role in preventing oxidative stress-related diseases. The incorporation of an amino group into the phenolic scaffold enhances the compound's potential to act as a precursor for more complex pharmacophores. This modification allows for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
One of the most compelling aspects of 2-1-(cyclopropylamino)propylphenol is its potential as an intermediate in the synthesis of more complex therapeutic agents. Researchers have explored its utility in generating novel scaffolds for antimicrobial, anti-inflammatory, and anticancer drugs. The cyclopropylamino group provides a handle for further derivatization, allowing chemists to introduce additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The chemical reactivity of 2-1-(cyclopropylamino)propylphenol has been thoroughly investigated by synthetic chemists. The phenolic hydroxyl group can participate in esterification, etherification, or oxidation reactions, while the amino group can undergo acylation, alkylation, or coupling reactions with various electrophiles. These transformations have enabled the preparation of a wide range of derivatives with diverse chemical properties. For instance, esterification of the phenolic hydroxyl group can yield corresponding esters that may exhibit improved solubility or stability compared to the parent compound.
From a biological perspective, 2-1-(cyclopropylamino)propylphenol has shown promise in preliminary studies as a modulator of enzymatic activity. Its structural features suggest that it may interact with specific enzymes involved in metabolic pathways relevant to human health and disease. For example, studies have indicated that phenolic derivatives can inhibit kinases and phosphatases, which are key regulators of cellular signaling cascades. The cyclopropylamino moiety may enhance binding affinity by introducing steric hindrance that optimizes interactions with target proteins.
The synthesis of 2-1-(cyclopropylamino)propylphenol typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated aromatic compound with an amine derivative followed by reduction and subsequent functionalization to introduce the cyclopropyl group. Advances in catalytic methods have made these transformations more efficient and scalable, facilitating access to larger quantities of the compound for further studies.
In conclusion, 2-1-(cyclopropylamino)propylphenol (CAS No. 926204-93-5) represents a fascinating molecule with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features offer opportunities for designing novel bioactive agents with potential therapeutic value. As research continues to uncover new synthetic strategies and biological functions associated with this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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